![molecular formula C31H23ClN4O3S B11961536 4-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide](/img/structure/B11961536.png)

4-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

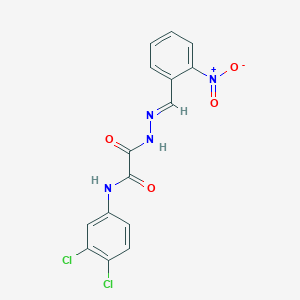

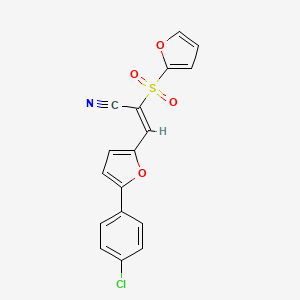

4-クロロ-N-[1-(1-フェニルエチル)-3-(フェニルスルホニル)-1H-ピロロ[2,3-b]キノキサリン-2-イル]ベンズアミドは、分子式がC31H23ClN4O3S、分子量が567.071 g/molである複雑な有機化合物です

製法

4-クロロ-N-[1-(1-フェニルエチル)-3-(フェニルスルホニル)-1H-ピロロ[2,3-b]キノキサリン-2-イル]ベンズアミドの合成には、通常、ピロロ[2,3-b]キノキサリンコアの調製から始まる、複数のステップが含まれます。このコアは、適切な前駆体を含む一連の環化反応によって合成できます。次に、フェニルスルホニル基と1-フェニルエチル基を置換反応によって導入し、続いてベンズアミド部分を付加します。 最後のステップでは、化合物を塩素化して目的の生成物を得ます .

化学反応解析

4-クロロ-N-[1-(1-フェニルエチル)-3-(フェニルスルホニル)-1H-ピロロ[2,3-b]キノキサリン-2-イル]ベンズアミドは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して酸化できます。

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用して行うことができます。

置換: この化合物は、特にクロロ位置とスルホニル位置で、メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を使用して、求核置換反応を起こす可能性があります.

準備方法

The synthesis of 4-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide involves multiple steps, typically starting with the preparation of the pyrrolo[2,3-b]quinoxaline core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The phenylsulfonyl and 1-phenylethyl groups are then introduced through substitution reactions, followed by the attachment of the benzamide moiety. The final step involves the chlorination of the compound to obtain the desired product .

化学反応の分析

4-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

科学的研究の応用

4-クロロ-N-[1-(1-フェニルエチル)-3-(フェニルスルホニル)-1H-ピロロ[2,3-b]キノキサリン-2-イル]ベンズアミドは、科学研究においていくつかの応用があります。

医薬品化学: その独特の構造的特徴と生物活性から、治療薬としての可能性が研究されています。

作用機序

4-クロロ-N-[1-(1-フェニルエチル)-3-(フェニルスルホニル)-1H-ピロロ[2,3-b]キノキサリン-2-イル]ベンズアミドの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、特定の酵素や受容体に結合し、その活性を調節して、さまざまな生物学的効果をもたらすと考えられています。 正確な経路と標的はまだ調査中ですが、その構造はシグナル伝達と細胞調節に関与するタンパク質との潜在的な相互作用を示唆しています .

類似化合物の比較

4-クロロ-N-[1-(1-フェニルエチル)-3-(フェニルスルホニル)-1H-ピロロ[2,3-b]キノキサリン-2-イル]ベンズアミドは、以下のような他の類似化合物と比較することができます。

4-クロロ-N-[1-ペンチル-3-(フェニルスルホニル)-1H-ピロロ[2,3-b]キノキサリン-2-イル]ベンズアミド: この化合物は、同様のコア構造を持ちますが、アルキル鎖の長さが異なり、生物活性や化学的性質に影響を与える可能性があります.

ピロリジン誘導体: これらの化合物は、ピロロ[2,3-b]キノキサリンコアを共有していますが、置換基が異なり、薬理学的プロファイルと応用が異なります.

類似化合物との比較

4-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide can be compared with other similar compounds, such as:

4-chloro-N-[1-pentyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide: This compound has a similar core structure but differs in the alkyl chain length, which can affect its biological activity and chemical properties.

Pyrrolidine derivatives: These compounds share the pyrrolo[2,3-b]quinoxaline core but have different substituents, leading to variations in their pharmacological profiles and applications.

特性

分子式 |

C31H23ClN4O3S |

|---|---|

分子量 |

567.1 g/mol |

IUPAC名 |

N-[3-(benzenesulfonyl)-1-(1-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-yl]-4-chlorobenzamide |

InChI |

InChI=1S/C31H23ClN4O3S/c1-20(21-10-4-2-5-11-21)36-29-27(33-25-14-8-9-15-26(25)34-29)28(40(38,39)24-12-6-3-7-13-24)30(36)35-31(37)22-16-18-23(32)19-17-22/h2-20H,1H3,(H,35,37) |

InChIキー |

CQOXJOQRFZJCOK-UHFFFAOYSA-N |

正規SMILES |

CC(C1=CC=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl n-[(benzyloxy)carbonyl]alanylalaninate](/img/structure/B11961476.png)

![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961492.png)

![4-Methyl-N-[3-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide](/img/structure/B11961513.png)

![2-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11961515.png)